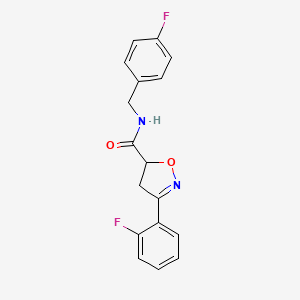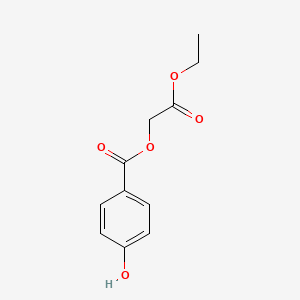
N-(4-fluorobenzyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
N-(4-fluorobenzyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' and has been found to exhibit promising results in various studies.
Wirkmechanismus
The mechanism of action of compound X involves the modulation of specific signaling pathways in the body. The compound has been found to interact with various receptors, including the dopamine receptor and the N-methyl-D-aspartate (NMDA) receptor. These interactions lead to changes in the activity of various enzymes and proteins, ultimately resulting in the therapeutic effects of the compound.
Biochemical and Physiological Effects:
Compound X has been found to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine and glutamate, which are involved in the regulation of various physiological processes. The compound has also been found to have anti-inflammatory effects and to modulate the activity of specific enzymes involved in cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using compound X in lab experiments include its high potency and specificity for specific receptors. The compound has been found to have a low toxicity profile, making it a safe candidate for drug development. However, the limitations of using the compound in lab experiments include the complexity of the synthesis method and the cost associated with producing the compound.
Zukünftige Richtungen
There are several future directions for the research and development of compound X. One potential direction is the development of more efficient and cost-effective synthesis methods to produce the compound. Another direction is the exploration of the compound's potential therapeutic applications in various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a high affinity for specific receptors in the body, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-12-7-5-11(6-8-12)10-20-17(22)16-9-15(21-23-16)13-3-1-2-4-14(13)19/h1-8,16H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOTUJNTYCEVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2F)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-(4-Fluorobenzyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4758219.png)

![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4758244.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4758259.png)
![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B4758266.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4758269.png)
![2-ethoxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4758275.png)
![methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4758283.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4758298.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4758299.png)

![4-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4758308.png)
![4-[2-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)hydrazino]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4758319.png)
